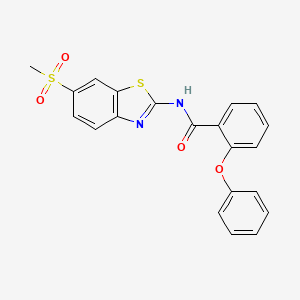

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

描述

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a heterocyclic compound featuring a benzothiazole core substituted with a methanesulfonyl group at the 6-position and a 2-phenoxybenzamide moiety at the 2-position. The benzothiazole scaffold is renowned for its broad pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound’s structural complexity positions it as a candidate for diverse applications, from drug development to materials science.

属性

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S2/c1-29(25,26)15-11-12-17-19(13-15)28-21(22-17)23-20(24)16-9-5-6-10-18(16)27-14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJUNCKWXXYMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Phenoxybenzamide: The final step involves coupling the methanesulfonylated benzothiazole with 2-phenoxybenzoyl chloride in the presence of a base like pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted benzothiazole derivatives.

科学研究应用

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Notes:

- The methanesulfonyl group in the target compound distinguishes it from simpler benzothiazole derivatives like 2-BTBA, likely enhancing solubility and electronic interactions .

- Replacing the 2-phenoxy group with a nitro substituent (as in the nitrobenzamide analogue) introduces stronger electron-withdrawing effects, which may alter binding kinetics .

- The dichlorophenoxy-propanamide derivative (544440-45-1) demonstrates how halogenated aromatic groups can influence steric and hydrophobic interactions .

Impact of Sulfonyl Groups on Physicochemical Properties

Sulfonyl groups, such as methanesulfonyl, significantly affect molecular properties:

- Solubility: The polar sulfonyl group improves aqueous solubility compared to non-sulfonated analogues like 2-BTBA .

- Crystallinity : Sulfonated derivatives often exhibit distinct crystal packing patterns. For example, 2-BTBA and its fluorinated analogue (2-BTFBA) form optically transparent crystals via slow evaporation, but sulfonyl substitution may alter crystallization kinetics .

生物活性

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 315.37 g/mol

This compound features a benzothiazole core with a methanesulfonyl group and a phenoxybenzamide moiety, contributing to its biological activity.

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, research has shown that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines.

Table 1: Inhibitory Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1.5 | Inhibition of AKT/ERK pathways |

| B7 | A549 | 2.0 | Induction of apoptosis |

| B7 | H1299 | 1.8 | Cell cycle arrest |

The active compound B7 , a derivative closely related to this compound, has been shown to significantly reduce cell viability in human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549, H1299) through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. Studies have indicated that it can lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7).

Table 2: Anti-inflammatory Effects

| Compound | Cytokine | Concentration (µM) | Effect (%) |

|---|---|---|---|

| B7 | IL-6 | 4 | 70 |

| B7 | TNF-α | 4 | 65 |

These findings suggest that this compound could serve as a dual-action therapeutic agent targeting both cancer and inflammation .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Signaling Pathways : The compound has been observed to inhibit critical survival pathways in cancer cells, specifically the AKT and ERK signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis .

- Modulation of Cytokine Production : By downregulating inflammatory cytokines, the compound may help mitigate chronic inflammation associated with tumor progression .

Case Studies

Several case studies highlight the therapeutic potential of benzothiazole derivatives:

- Case Study on Compound B7 : In vitro studies demonstrated that B7 significantly inhibited cancer cell growth in multiple lines while simultaneously reducing inflammatory markers in macrophages. This duality positions it as a promising candidate for further clinical investigation .

- Clinical Implications : The structure-function relationship established through these studies suggests that modifications to the benzothiazole nucleus can enhance both anticancer and anti-inflammatory activities, paving the way for new drug development strategies .

常见问题

Q. What controls are essential in in vivo efficacy studies?

- Methodological Answer : Include vehicle (DMSO/saline), positive control (e.g., paclitaxel for antitumor studies), and sham-treated cohorts. Monitor pharmacokinetics (plasma t₁/₂ via LC-MS) and off-target effects (histopathology of liver/kidney) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。